Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
CAS No.: 1126633-32-6
Cat. No.: VC2917597
Molecular Formula: C7H6F3NO3
Molecular Weight: 209.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1126633-32-6 |
---|---|
Molecular Formula | C7H6F3NO3 |
Molecular Weight | 209.12 g/mol |
IUPAC Name | ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate |
Standard InChI | InChI=1S/C7H6F3NO3/c1-2-13-6(12)4-5(7(8,9)10)11-3-14-4/h3H,2H2,1H3 |
Standard InChI Key | XNWPXJFSPSKGHM-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N=CO1)C(F)(F)F |
Canonical SMILES | CCOC(=O)C1=C(N=CO1)C(F)(F)F |
Introduction
Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate is a synthetic organic compound belonging to the oxazole family, which are five-membered heterocyclic rings containing nitrogen and oxygen atoms. This compound is particularly noted for its trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical applications.
Synthesis Methods
Method | Description |
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1. Reaction with Ethyl Trifluoroacetate | Involves the condensation of ethyl trifluoroacetate with oxazole precursors under specific conditions. |
2. Cyclization Reactions | May involve the cyclization of linear precursors to form the oxazole ring. |
Biological Activity and Applications
Trifluoromethylated compounds, including ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate, often exhibit enhanced biological activity due to their unique electronic properties and ability to interact favorably with biological macromolecules. This makes them valuable in drug discovery and development, particularly in targeting specific enzymes or receptors.
Applications
Field | Application |
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Medicinal Chemistry | Potential lead compounds for drug development due to their enhanced biological activity. |
Agrochemicals | Used in the synthesis of pesticides or herbicides with improved efficacy and stability. |
Comparison with Related Compounds
Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate can be compared with other oxazole derivatives, such as ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate and ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate, in terms of their chemical properties and biological activities.
Comparison Table
Compound | Molecular Formula | Molecular Weight | CAS Number |
---|---|---|---|
Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | C7H6F3NO3 | 209.12 g/mol | 1126633-32-6 |
Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate | C7H6F3NO3 | 209.12 g/mol | 1060815-99-7 |
Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate | C7H5ClF3NO3 | 243.57 g/mol | 78451-14-6 |
Safety and Handling
Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate, like other organic compounds, requires proper handling and storage. It should be stored in a cool, dry place away from incompatible substances. Safety data sheets (SDS) should be consulted for detailed handling instructions.
Hazard Information
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Signal Word: Warning
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Hazard Statements: H302, H315, H319, H335 (similar to related compounds)
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Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501
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